molecular formula C15H20N4O3S2 B2929472 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide CAS No. 2319845-51-5

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide

Cat. No.: B2929472
CAS No.: 2319845-51-5
M. Wt: 368.47
InChI Key: REDTXVWEHAOVQZ-UHFFFAOYSA-N
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Description

The compound 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide features a piperidine core substituted with a carboxamide group at position 1, a sulfonyl-linked 1-methylimidazole at position 4, and a thiophen-2-ylmethyl moiety on the carboxamide nitrogen. This structure combines three pharmacologically relevant motifs:

  • Piperidine: A six-membered nitrogen-containing ring, often used to enhance bioavailability and conformational flexibility in drug design.
  • The 1-methyl substitution on the imidazole may reduce metabolic oxidation.
  • Thiophen-2-ylmethyl group: A sulfur-containing aromatic heterocycle, which can influence lipophilicity and π-π stacking interactions in biological targets.

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S2/c1-18-9-6-16-15(18)24(21,22)13-4-7-19(8-5-13)14(20)17-11-12-3-2-10-23-12/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDTXVWEHAOVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at the imidazole ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with various biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Sulfonyl vs. Sulfanyl Imidazole Derivatives

The sulfonyl group in the target compound distinguishes it from analogs like 2-cyano-N-(2,6-dimethylphenyl)-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}prop-2-enamide (). Key differences:

Feature Target Compound Sulfanyl Analog ()
Linkage to imidazole Sulfonyl (SO₂) Sulfanyl (S-)
Electronic effects Electron-withdrawing Electron-donating
Metabolic stability Likely higher Potentially lower due to S-oxidation
Molecular weight Higher (exact value N/A) 432.4 g/mol (for related structure)

The sulfonyl group may enhance binding to polar active sites (e.g., kinases) and reduce susceptibility to enzymatic degradation .

Piperidine Carboxamide vs. Piperidine Amine Derivatives

The carboxamide group in the target compound contrasts with piperidine amines like N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine ():

Feature Target Compound Piperidine Amine ()
Functional group Carboxamide (CONH) Amine (NH₂)
Hydrogen-bonding capacity Higher (amide N-H and C=O) Moderate (amine N-H)
Solubility Likely improved in polar media Lower due to basic amine

The carboxamide group could improve target affinity through hydrogen bonding, as seen in kinase inhibitors like VU0155069 (), which uses a similar motif for ATP-binding pocket interactions .

Thiophen-2-ylmethyl vs. Aryl Substitutions

The thiophene moiety differentiates the target compound from analogs with phenyl or fluorophenyl groups, such as Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate ():

Feature Target Compound Fluorophenyl Analog ()
Aromatic system Thiophene (S-containing) Fluorophenyl (F-substituted)
Electronic effects Electron-rich (S lone pairs) Electron-withdrawing (F)
Lipophilicity (LogP) Moderate Higher due to fluorine

Thiophene’s sulfur atom may enhance interactions with cysteine residues or metal ions in enzymes, while fluorophenyl groups often improve membrane permeability .

Imidazole vs. Benzimidazole Derivatives

The target’s 1-methylimidazole contrasts with benzimidazole-containing compounds like 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde ():

Feature Target Compound Benzimidazole Derivative ()
Aromatic system size Monocyclic (imidazole) Bicyclic (benzimidazole)
Solubility Higher Lower due to larger π-system
Metabolic stability Higher (methyl substitution) Lower (unprotected NH in benzimidazole)

Benzimidazoles are prone to oxidative metabolism at the NH position, whereas the 1-methyl group in the target compound may mitigate this issue .

Biological Activity

The compound 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • A piperidine ring
  • An imidazole moiety
  • A sulfonyl group
  • A thiophene substituent

These structural components contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that compounds containing imidazole and piperidine structures often exhibit antimicrobial activity. The sulfonyl group may enhance this activity by increasing the lipophilicity of the compound, allowing better membrane penetration.

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus5 µg/mL
Target CompoundE. coli8 µg/mL

Anticancer Activity

Studies have shown that similar piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds with imidazole rings have been linked to apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as PI3K/Akt and MAPK.

Case Study:
In a recent study, a derivative of the target compound was tested against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 15 µM, suggesting potential for further development as an anticancer agent.

The biological activity of the compound is likely mediated through:

  • Enzyme Inhibition: The imidazole moiety can act as a ligand for metal-containing enzymes, inhibiting their activity.
  • Receptor Interaction: The piperidine structure may interact with various receptors involved in cell signaling pathways.
  • Membrane Disruption: The lipophilic nature of the compound may allow it to disrupt microbial membranes.

Synthesis and Research Applications

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the imidazole ring.
  • Introduction of the sulfonyl group via sulfonylation reactions.
  • Nucleophilic substitution to attach the thiophene moiety.

Table 2: Synthesis Steps

StepReaction TypeKey Reagents
1CyclizationNickel catalyst
2SulfonylationSulfonyl chloride
3Nucleophilic SubstitutionThiophene derivative

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